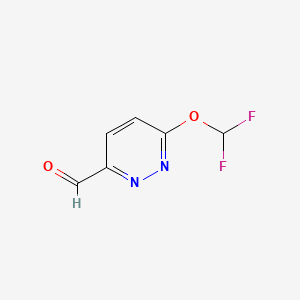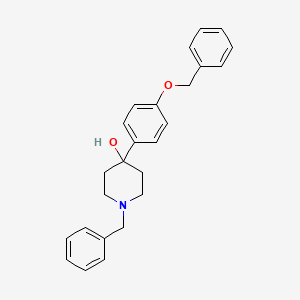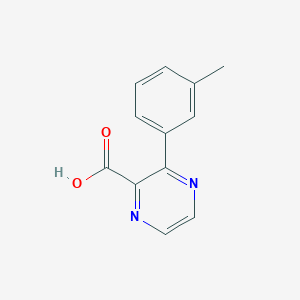
6-(Difluoromethoxy)pyridazine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Difluoromethoxy)pyridazine-3-carbaldehyde is a chemical compound with the molecular formula C6H4F2N2O2 and a molecular weight of 174.1 g/mol . It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. The presence of the difluoromethoxy group and the carbaldehyde functional group makes this compound unique and of interest in various scientific fields.
Métodos De Preparación
Análisis De Reacciones Químicas
6-(Difluoromethoxy)pyridazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-(Difluoromethoxy)pyridazine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-(Difluoromethoxy)pyridazine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and the carbaldehyde group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
6-(Difluoromethoxy)pyridazine-3-carbaldehyde can be compared with other pyridazine derivatives, such as:
Pyridazine-3-carbaldehyde: Lacks the difluoromethoxy group, making it less reactive in certain chemical reactions.
6-Methoxypyridazine-3-carbaldehyde: Contains a methoxy group instead of a difluoromethoxy group, leading to different chemical properties and reactivity.
6-(Trifluoromethoxy)pyridazine-3-carbaldehyde: Contains a trifluoromethoxy group, which can lead to different biological activities and applications. The presence of the difluoromethoxy group in this compound makes it unique and potentially more versatile in various applications.
Propiedades
Fórmula molecular |
C6H4F2N2O2 |
|---|---|
Peso molecular |
174.10 g/mol |
Nombre IUPAC |
6-(difluoromethoxy)pyridazine-3-carbaldehyde |
InChI |
InChI=1S/C6H4F2N2O2/c7-6(8)12-5-2-1-4(3-11)9-10-5/h1-3,6H |
Clave InChI |
TUDHXLAUESUBNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN=C1C=O)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(6-Bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B13937604.png)


![6-Oxabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13937609.png)







![N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride](/img/structure/B13937676.png)
![4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone](/img/structure/B13937692.png)
![2-Buten-1-one, 1-[(6Z)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13937693.png)
